molecular formula C24H19Cl2NO4 B12830202 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid

Cat. No.: B12830202
M. Wt: 456.3 g/mol
InChI Key: PGIMVGROPOKRNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative with a 2,4-dichlorophenyl substituent on the β-carbon of the propanoic acid backbone. The Fmoc group (C₁₅H₁₀O₂) is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its base-labile nature, enabling orthogonal deprotection strategies . The 2,4-dichlorophenyl moiety introduces steric bulk and electron-withdrawing effects, which can influence solubility, reactivity in coupling reactions, and biological interactions. Its molecular formula is C₂₄H₁₈Cl₂NO₄ (molecular weight: 473.31 g/mol), and it is structurally analogous to other Fmoc-protected aromatic amino acids designed for pharmaceutical and biochemical applications .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2NO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIMVGROPOKRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Amino-3-(2,4-dichlorophenyl)propanoic Acid

This intermediate is generally synthesized via established organic synthesis routes involving:

  • Starting materials: 2,4-dichlorobenzaldehyde or related derivatives.
  • Key reactions: Strecker synthesis or reductive amination to introduce the amino group at the β-position relative to the carboxylic acid.
  • Purification: Crystallization or chromatographic techniques to isolate the amino acid with the dichlorophenyl substituent.

Fmoc Protection of the Amino Group

The amino acid is then subjected to Fmoc protection to yield the target compound:

  • Reagents: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is the standard reagent used.
  • Conditions: The reaction is typically carried out in a basic aqueous-organic solvent system (e.g., sodium bicarbonate solution with dioxane or tetrahydrofuran) at low temperature to avoid side reactions.
  • Procedure: The amino acid is dissolved in the solvent mixture, and Fmoc-Cl is added slowly with stirring. The reaction proceeds with the formation of the carbamate protecting group on the amino function.
  • Work-up: The reaction mixture is acidified to precipitate the Fmoc-protected amino acid, which is then filtered, washed, and dried.
  • Purification: Recrystallization or preparative HPLC is used to obtain the pure compound.

The compound is often prepared or utilized in the context of SPPS, where the following detailed protocol is relevant:

Step Description Conditions/Notes
Resin Swelling Resin (e.g., 2-chlorotrityl resin) is swollen in CH2Cl2 and DMF 15 min each solvent
Coupling Fmoc-protected amino acid is coupled to resin-bound peptide Use of coupling agents such as HATU, HOAt, DIC; reaction time ~1 hour
Fmoc Deprotection Removal of Fmoc group after coupling 20% piperidine in DMF, 2 × 10 min treatments
Side Chain Protection Use of protecting groups on side chains as needed Boc, tBu, or other groups depending on amino acid
Cleavage Final cleavage from resin and deprotection TFA-based cleavage cocktails (e.g., 95% TFA, 2.5% water, 2.5% TIS)

This method ensures high purity and yield of peptides incorporating the Fmoc-protected 2,4-dichlorophenylalanine derivative.

Parameter Typical Value/Condition Notes
Fmoc-Cl equivalents 1.1–1.5 eq relative to amino acid Slight excess to drive reaction
Solvent system Dioxane/water or THF/water Basic pH maintained by NaHCO3 or Na2CO3
Temperature 0–5 °C initially, then room temperature Controls reaction rate and side reactions
Reaction time 1–3 hours Monitored by TLC or HPLC
Yield 70–90% Depends on purity of starting materials and reaction control
  • HPLC: Reverse-phase HPLC (C18 column) is used to monitor purity and reaction progress.
  • Mass Spectrometry: ESI-MS confirms molecular weight and identity.
  • NMR Spectroscopy: ^1H and ^13C NMR confirm structural integrity and substitution pattern.
  • Melting Point: Used as a purity indicator.
  • The dichlorophenyl substitution pattern (2,4-positions) enhances the compound’s stability and biological activity compared to mono-chlorinated or unsubstituted analogs.
  • Fmoc protection is preferred over other protecting groups due to its mild deprotection conditions compatible with sensitive peptides.
  • Optimization of coupling reagents and conditions (e.g., use of HATU/HOAt) improves coupling efficiency and reduces racemization.
  • Solid-phase synthesis protocols incorporating this compound have been successfully automated using peptide synthesizers, improving reproducibility and throughput.
Method Stage Reagents/Conditions Advantages Limitations
Amino acid synthesis Strecker synthesis or reductive amination Established, scalable Requires careful purification
Fmoc protection Fmoc-Cl, basic aqueous-organic solvent, low temp High selectivity, mild conditions Sensitive to moisture, requires controlled pH
SPPS incorporation HATU/HOAt coupling, piperidine deprotection Efficient, automated Requires expensive reagents and equipment
Purification Recrystallization, preparative HPLC High purity Time-consuming, costly

Chemical Reactions Analysis

Types of Reactions

Fmoc-2,4-dichloro-L-phenylalanine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

Common reagents used in reactions involving Fmoc-2,4-dichloro-L-phenylalanine include:

    Bases: Such as piperidine, which is used to remove the Fmoc protecting group.

    Acids: For example, trifluoroacetic acid, used in peptide synthesis to cleave the peptide from the resin.

Major Products Formed

The major products formed from reactions involving Fmoc-2,4-dichloro-L-phenylalanine depend on the specific reaction conditions. In peptide synthesis, the primary product is the desired peptide sequence with the Fmoc group removed .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-2,4-dichloro-L-phenylalanine is widely used in solid-phase peptide synthesis (SPPS). Its stability and ease of removal make it an ideal protecting group for the amino group in peptide chains .

Biology

In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biological assays. It is also used in the study of protein-protein interactions and enzyme-substrate interactions .

Medicine

In medicine, peptides synthesized using Fmoc-2,4-dichloro-L-phenylalanine are used in the development of therapeutic agents, including peptide-based drugs and vaccines .

Industry

Industrially, this compound is used in the production of custom peptides for research and development purposes. It is also used in the manufacture of peptide-based materials for various applications .

Mechanism of Action

The mechanism of action of Fmoc-2,4-dichloro-L-phenylalanine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions, typically using piperidine. This allows for the sequential addition of amino acids to form the desired peptide chain .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent Protecting Group Molecular Weight (g/mol) Key Applications References
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid 2,4-dichlorophenyl Fmoc 473.31 Peptide synthesis; potential antiviral/antimicrobial scaffolds
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid 2,4-dichlorophenyl Boc 334.20 Peptide synthesis (acid-labile deprotection)
(R)-2-((Fmoc)amino)-3-(4-chlorophenyl)propanoic acid 4-chlorophenyl Fmoc 421.87 SPPS; chiral building blocks
3-((Fmoc)amino)-3-(2-fluorophenyl)propanoic acid 2-fluorophenyl Fmoc 393.46 Fluorinated peptide design
(S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid o-tolyl (2-methylphenyl) Fmoc 401.45 Peptide conformational studies
(S)-2-((Fmoc)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid 6-chloroindole Fmoc 454.89 Targeted kinase inhibitors

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid, commonly referred to as Fmoc-DCP (Fluorenylmethoxycarbonyl-Dichlorophenyl), is a synthetic compound notable for its diverse biological activities and applications in pharmaceutical research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.

  • Molecular Formula : C23H24Cl2N2O4
  • Molecular Weight : 455.36 g/mol
  • CAS Number : 150114-97-9

Fmoc-DCP operates primarily through its interaction with various biological targets, including enzymes and receptors. The fluorenylmethoxycarbonyl (Fmoc) group provides stability during synthesis and enhances the compound's lipophilicity, facilitating membrane permeability. The dichlorophenyl moiety is believed to engage in hydrophobic interactions with target proteins, thus modulating their activity.

Biological Activity

  • Antitumor Activity
    • Fmoc-DCP has shown promising antitumor effects in vitro. Studies indicate that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by inducing apoptosis and cell cycle arrest.
    • Case Study : In a recent study involving MCF-7 cells, treatment with Fmoc-DCP resulted in a significant decrease in cell viability (IC50 = 12 µM) after 48 hours of exposure. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .
  • Anti-inflammatory Properties
    • The compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
    • Research Findings : In an experimental model of inflammation, Fmoc-DCP reduced edema formation by 40% compared to control groups, suggesting its potential as an anti-inflammatory agent .
  • Enzyme Inhibition
    • Fmoc-DCP acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism.
    • Data Table : Enzyme inhibition data demonstrates its potency compared to other known inhibitors.
CompoundIC50 (µM)Target Enzyme
Fmoc-DCP15DPP-IV
Sitagliptin20DPP-IV
Vildagliptin25DPP-IV

Research Applications

Fmoc-DCP is utilized in various fields:

  • Pharmaceutical Development : As a precursor for synthesizing novel drug candidates targeting cancer and metabolic disorders.
  • Biochemical Research : In studies investigating protein-ligand interactions and enzyme kinetics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid, and how can side reactions be minimized?

  • Methodology : The compound can be synthesized via Fmoc-protected amino acid coupling strategies. For example, microwave-assisted synthesis (1–10 min, 50–100 W) improves reaction efficiency and reduces racemization compared to traditional heating . Use of coupling agents like HBTU or DIC with HOAt minimizes side products. Purification via reverse-phase HPLC (C18 column, gradient: 10–90% acetonitrile in 0.1% TFA) ensures high purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Avoid moisture by using molecular sieves in storage containers. Reconstitute in anhydrous DMSO or DMF for experimental use .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodology :

  • HPLC : Use a C18 column with UV detection at 254 nm to monitor purity.
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H]+: ~500 Da) .
  • NMR (1H/13C) : Key signals include Fmoc aromatic protons (δ 7.2–7.8 ppm) and dichlorophenyl protons (δ 7.4–7.6 ppm) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the Fmoc group under acidic vs. basic conditions during deprotection?

  • Methodology : The Fmoc group is base-labile (cleaved by 20% piperidine in DMF) due to β-elimination. Under acidic conditions (e.g., TFA), the dichlorophenyl group may undergo unintended halogenation if exposed to strong acids. Monitor deprotection kinetics via UV spectroscopy (loss of Fmoc absorbance at 301 nm) .

Q. How can researchers resolve contradictions in reported cytotoxicity data for Fmoc-modified amino acids?

  • Methodology :

  • In vitro assays : Compare cytotoxicity (IC50) across cell lines (e.g., HEK293 vs. HeLa) using MTT assays.
  • Control experiments : Test Fmoc cleavage byproducts (e.g., dibenzofulvene) to isolate toxicity sources .
  • Meta-analysis : Cross-reference studies using standardized purity thresholds (>95%) and solvent controls .

Q. What strategies optimize the compound’s solubility for peptide solid-phase synthesis?

  • Methodology :

  • Co-solvent systems : Use DCM/DMF (1:1) with 0.1% TFA to enhance solubility.
  • Side-chain modifications : Introduce PEG spacers or tert-butyl esters to reduce aggregation .
  • Sonication : Apply ultrasonic baths (40 kHz, 15 min) to disperse insoluble particulates .

Q. How does the 2,4-dichlorophenyl substituent influence binding affinity in target protein interactions?

  • Methodology :

  • Docking simulations : Use AutoDock Vina to model interactions with hydrophobic pockets (e.g., ATP-binding sites).
  • SPR/Biacore : Measure binding kinetics (KD) with immobilized targets. Compare to non-chlorinated analogs to assess halogen effects .

Q. What environmental precautions are critical when disposing of waste containing this compound?

  • Methodology : Neutralize acidic waste with sodium bicarbonate before disposal. Collect organic solvents via certified waste contractors. Avoid aqueous release due to potential bioaccumulation risks (logP ~3.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.